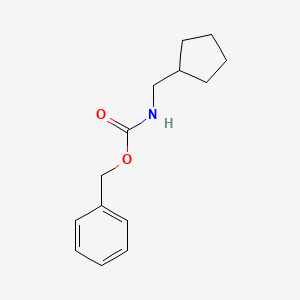

N-Cbz-cyclopentylmethylamine

Description

Significance of Protected Amine Motifs in Organic Synthesis and Chemical Research

The selective protection of amine groups is a cornerstone of modern organic synthesis. organic-chemistry.org Amines are highly nucleophilic and basic, making them susceptible to a wide range of reactions with electrophiles, oxidizing agents, and carbonyl compounds. organic-chemistry.orgnih.gov To prevent undesired side reactions and ensure that chemical transformations occur at other specific sites within a multifunctional molecule, the amine group must be temporarily "masked" or protected. nih.govlibretexts.org This protection strategy is particularly crucial in multi-step syntheses, such as peptide synthesis, where precise control over the reactivity of amino acids is essential. organic-chemistry.orgmasterorganicchemistry.com The use of protecting groups allows for the sequential construction of complex molecular architectures with high yields and selectivity. libretexts.org

Overview of N-Benzyloxycarbonyl (Cbz) Protecting Group Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines. Current time information in Bangalore, IN.spectrabase.com Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group played a pivotal role in the advancement of peptide chemistry. total-synthesis.com It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions (using a carbonate base) or in the presence of an organic base. Current time information in Bangalore, IN.total-synthesis.com This reaction converts the nucleophilic amine into a significantly less reactive carbamate (B1207046). libretexts.org

One of the key advantages of the Cbz group is its stability under a variety of reaction conditions, including those involving bases and mild acids, making it orthogonal to many other protecting groups like Boc and Fmoc. Current time information in Bangalore, IN.total-synthesis.com The removal, or deprotection, of the Cbz group is most commonly and mildly achieved through catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This process typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.comcymitquimica.com Alternative deprotection methods, such as using strong acids or other reducing agents, are also available for substrates that are sensitive to catalytic hydrogenation. total-synthesis.com

Structural Context: Cyclopentylmethylamine and its Derivatives in Synthetic Endeavors

The cyclopentane (B165970) ring is a common structural motif in a variety of biologically active compounds. Its derivatives, including cyclopentylmethylamine, serve as important building blocks in medicinal chemistry and drug discovery. cymitquimica.com The cyclopentyl scaffold provides a defined three-dimensional structure that can be strategically functionalized to interact with biological targets such as enzymes and receptors. For instance, cyclopentanemethanamine derivatives have been utilized as precursors in the synthesis of complex molecules with potential therapeutic applications. smolecule.com The incorporation of a methylamine (B109427) side chain provides a key point for further chemical modification and can be crucial for the pharmacological activity of the final compound. cymitquimica.comdocbrown.info

Research Scope and Objectives Pertaining to N-Cbz-cyclopentylmethylamine

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of its synthesis, chemical properties, and the reactions it can undergo. By examining this particular molecule, we aim to illustrate the practical application of Cbz protection chemistry to a specific and synthetically relevant amine. The discussion will be limited to the chemical aspects of the compound, excluding any pharmacological or therapeutic information.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl N-(cyclopentylmethyl)carbamate |

InChI |

InChI=1S/C14H19NO2/c16-14(15-10-12-6-4-5-7-12)17-11-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |

InChI Key |

NSYHDJBENIGBNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Properties of N Cbz Cyclopentylmethylamine

The synthesis of N-Cbz-cyclopentylmethylamine typically involves the reaction of cyclopentylmethylamine with benzyl (B1604629) chloroformate in the presence of a suitable base.

General Reaction Scheme:

A general experimental procedure for the Cbz protection of an amine involves dissolving the amine in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water, and then adding a base like sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate at a controlled temperature. total-synthesis.com After the reaction is complete, the product is typically extracted with an organic solvent and purified by column chromatography. total-synthesis.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₁₄H₁₉NO₂ | 233.31 | Likely an oil or low-melting solid |

| Cyclopentylmethylamine | C₆H₁₃N | 99.17 | Colorless to pale yellow liquid cymitquimica.com |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Colorless, oily liquid spectrabase.com |

Note: Specific experimental data for this compound is not widely available in the public domain. The properties are inferred based on the constituent parts and general knowledge of similar compounds.

Reactivity and Transformations of N Cbz Cyclopentylmethylamine Derivatives

Deprotection Strategies for the N-Cbz Group

The removal of the Cbz group from N-Cbz-cyclopentylmethylamine derivatives is a critical step in many synthetic sequences, unmasking the primary or secondary amine for subsequent reactions. Several distinct strategies have been developed to achieve this transformation, each with its own set of advantages and substrate compatibility.

The most common and mildest method for the deprotection of N-Cbz groups is catalytic hydrogenolysis. highfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). total-synthesis.comhighfine.com The reaction proceeds via the reductive cleavage of the benzylic carbon-oxygen bond, liberating the free amine, toluene, and carbon dioxide. total-synthesis.com

Catalytic transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. organic-chemistry.orgrsc.org In this method, a hydrogen donor molecule is used to provide the necessary hydrogen in situ. Commonly employed hydrogen donors include ammonium (B1175870) formate, formic acid, cyclohexene, and triethylsilane. highfine.comorganic-chemistry.orgrsc.orgnih.govthieme-connect.com This approach is often faster and can be performed under milder conditions, sometimes with the assistance of microwave irradiation to further accelerate the reaction. thieme-connect.com For instance, the deprotection of N-Cbz and N-Bn derivatives of amino acids and peptides proceeds efficiently using microwave-assisted transfer hydrogenation with Pd/C and ammonium formate. thieme-connect.com

Recent advancements have shown that a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C) can significantly facilitate the hydrogenative deprotection of N-Cbz groups. nih.govacs.org This combination allows for shorter reaction times compared to using Pd/C alone. acs.org

Table 1: Conditions for Hydrogenolysis and Catalytic Transfer Hydrogenation of N-Cbz Groups

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| 10% Pd/C | H₂ (gas) | Methanol (B129727) | Room Temperature, Atmospheric Pressure | total-synthesis.com |

| 10% Pd/C | Ammonium Formate | Methanol | Microwave Irradiation | thieme-connect.com |

| 10% Pd/C | Cyclohexene | Not specified | Not specified | rsc.org |

| Pd/C | Triethylsilane | Not specified | Mild, Neutral | nih.gov |

| 10% Pd/C and 10% Nb₂O₅/C | H₂ (gas) | Methanol | Room Temperature | acs.org |

| Pd black | Formic Acid/Ethanol | Not specified | 25 °C | total-synthesis.com |

While hydrogenolysis is widely used, it can be incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes, or with sulfur-containing compounds that can poison the palladium catalyst. chemistryviews.orgacs.org In such cases, nucleophilic deprotection methods provide a valuable alternative.

One such protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as N,N-dimethylacetamide (DMAc). chemistryviews.orgacs.org This method proceeds via an Sₙ2 attack of the nucleophile at the benzylic carbon of the Cbz group, leading to the release of the free amine. acs.org This approach demonstrates good functional group tolerance, making it suitable for complex molecules where traditional reductive methods might fail. chemistryviews.orgorganic-chemistry.org

Another approach utilizes a combination of a hard Lewis acid and a soft nucleophile. For example, treatment with diethylaluminium chloride (Et₂AlCl) followed by a soft nucleophile like dimethylsulfide (Me₂S) or thioanisole (B89551) can effectively remove the N-Cbz group, even in highly functionalized and sensitive substrates. thieme-connect.com

Table 2: Nucleophilic Deprotection Reagents for N-Cbz Groups

| Nucleophile | Base/Lewis Acid | Solvent | Conditions | Reference |

| 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | chemistryviews.orgacs.org |

| Dimethylsulfide (Me₂S) | Diethylaluminium Chloride (Et₂AlCl) | Not specified | -78 °C to 25 °C | thieme-connect.com |

| Thioanisole | Not specified | Not specified | Not specified | thieme-connect.com |

Strong acids can also be employed to cleave the N-Cbz group, although these conditions are generally harsher than hydrogenolysis. total-synthesis.comhighfine.com Reagents such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. total-synthesis.comhighfine.com The mechanism involves protonation of the carbamate (B1207046) followed by nucleophilic attack (Sₙ2) to liberate the amine. total-synthesis.com

A recently developed mild and cost-effective method utilizes aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgthieme-connect.comnih.gov This system allows for the selective deprotection of the N-Cbz group at room temperature with good functional group tolerance, including in the presence of O- and N-benzyl protecting groups. organic-chemistry.orgthieme-connect.comnih.gov This provides a significant advantage over traditional methods that can also cleave benzyl (B1604629) ethers. thieme-connect.com

Table 3: Acidic Reagents for N-Cbz Deprotection

| Reagent | Solvent | Conditions | Reference |

| HBr | Acetic Acid | Not specified | total-synthesis.comhighfine.com |

| Trimethylsilyl Iodide (TMSI) | Not specified | Not specified | highfine.com |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | organic-chemistry.orgthieme-connect.comnih.gov |

Carbon-Carbon Bond Forming Reactions Involving N-Cbz Amide Functionality

While the primary role of the N-Cbz group is protection, the amide functionality can also be directly involved in carbon-carbon bond-forming reactions, offering a pathway to more complex molecular architectures.

N-Cbz amides can undergo base-promoted C-C coupling reactions with enolizable substrates such as esters, ketones, and other amides. researchgate.netresearchgate.netx-mol.com These reactions, typically promoted by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent like cyclopentyl methyl ether (CPME), lead to the formation of 1,3-dicarbonyl compounds. researchgate.netresearchgate.netx-mol.com This methodology is characterized by its mild, room-temperature conditions and tolerance for a broad range of functional groups. researchgate.netresearchgate.net

The nitrogen atom of the Cbz-protected amine can participate in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-N cross-coupling reactions, for instance, are a powerful tool for forming bonds between an amine and an aryl or heteroaryl halide. beilstein-journals.orgnih.gov These reactions often employ specific phosphine (B1218219) ligands to facilitate the coupling process. beilstein-journals.org

Furthermore, recent developments have explored the use of N-Cbz amides in nickel-catalyzed cross-coupling reactions. For example, a Ni(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles provides an alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org Copper-catalyzed cross-dehydrogenative coupling of secondary amides with terminal alkynes has also been reported, indicating the potential for N-Cbz amides to participate in such transformations. rsc.org

Reactions at the Amine Nitrogen

The Cbz-protected amine functionality, while stable under many conditions, can be readily converted into other important functional groups. These transformations leverage the carbamate structure to facilitate reactions directly at the nitrogen center.

The conversion of N-Cbz protected amines into unsymmetrical ureas is a valuable transformation, providing access to a class of compounds with significant biological and chemical applications. Several modern synthetic methods allow for this direct conversion, often proceeding through an in-situ generated isocyanate intermediate. researchgate.netmissouri.edu

One effective one-pot procedure involves reacting the Cbz-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). researchgate.netrsc.org This combination generates a reactive species that, upon introduction of a primary or secondary amine, rapidly forms the desired unsymmetrical urea (B33335) in high yields. researchgate.net The reaction is typically conducted in dichloromethane (B109758) at room temperature. rsc.org

Alternative catalytic systems have also been developed to promote this transformation. Calcium iodide (CaI2) has been demonstrated as a novel and facile catalyst for the direct synthesis of asymmetrical ureas from N-Cbz-protected amines. rsc.org This method efficiently catalyzes the reaction between Cbz-carbamates and various amines, producing the target ureas in high yields without significant side products. rsc.org Similarly, the air-stable and easily handled reagent DABAL-Me3 (a trimethylaluminum-DABCO adduct) can achieve the efficient direct conversion of Cbz-carbamates into trisubstituted and tetrasubstituted ureas. ewha.ac.kr Lanthanum triflate is another competent catalyst for this direct conversion. organic-chemistry.org

These methods provide robust and versatile strategies for transforming the Cbz-protected amine of a molecule like this compound into a variety of substituted ureas.

Table 1: Selected Methods for Urea Formation from N-Cbz-Protected Amines

| Method | Key Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Isocyanate Generation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride (Tf₂O) | Dichloromethane (DCM), Room Temperature | High yields, one-pot procedure. | researchgate.netrsc.org |

| Calcium-Catalyzed Conversion | Calcium Iodide (CaI₂) (catalytic) | - | Facile, direct synthesis with minimal side products. | rsc.org |

| Aluminum-Mediated Conversion | DABAL-Me₃ | - | Uses an air-stable and easy-to-handle reagent. | ewha.ac.kr |

| Lanthanide-Catalyzed Conversion | Lanthanum triflate (La(OTf)₃) (catalytic) | - | Catalyzes direct conversion for various protected amines. | organic-chemistry.org |

The formation of a carbon-nitrogen bond between an amine and an aromatic ring, known as N-arylation, is fundamental in the synthesis of pharmaceuticals and materials. For substrates like this compound, several catalytic systems can achieve this transformation.

Palladium-catalyzed cross-coupling reactions, often variants of the Buchwald-Hartwig amination, are a mainstay for N-arylation. The coupling of Cbz-protected amines with aryl nonaflates and triflates has been shown to proceed in excellent yields. nih.gov These reactions often employ specialized biaryl phosphine ligands, such as JackiePhos, which are uniquely effective for the amidation of acyclic secondary carbamates. nih.gov

A highly efficient alternative involves a Nickel(II)-catalyzed photoredox N-arylation. organic-chemistry.orgorganic-chemistry.org This method allows for the coupling of Cbz-amines with aryl electrophiles at room temperature under visible light irradiation. missouri.eduorganic-chemistry.org It provides a viable alternative to the more traditional palladium-catalyzed systems and furnishes a wide variety of N-aromatic carbamate products. organic-chemistry.orgorganic-chemistry.org

Furthermore, transition-metal-free N-arylation methods have emerged. One such strategy employs trimethoxyphenyliodonium(III) acetate (B1210297) as an efficient arylation reagent for N,O-protected hydroxylamines, a reaction that is compatible with Cbz-protecting groups. thieme-connect.com This approach avoids the use of transition metal catalysts, which can be advantageous in terms of cost and product purity. thieme-connect.com

Table 2: Comparison of N-Arylation Methods for N-Cbz-Amines

| Catalytic System | Arylating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Aryl Nonaflates/Triflates | Toluene, 110 °C, Biaryl Phosphine Ligand (e.g., JackiePhos) | High yields (e.g., 90% for Cbz-protected amines). | nih.gov |

| Nickel-Catalyzed Photoredox | Aryl Halides (e.g., Ar-Br) | Visible Light (Blue LEDs), Room Temperature | Mild reaction conditions, alternative to Pd-catalysis. | missouri.eduorganic-chemistry.orgorganic-chemistry.org |

| Transition-Metal-Free | Trimethoxyphenyliodonium(III) acetate | - | Avoids transition metal catalysts, compatible with Cbz group. | thieme-connect.com |

Functionalization of the Cyclopentyl Methylamine (B109427) Core

Beyond reactions at the nitrogen, the Cbz-group can influence or be compatible with reactions that modify the carbon skeleton of the molecule.

While typically a method for synthesizing Cbz-protected amines rather than functionalizing an existing one, radical anti-Markovnikov hydroamidation of unactivated alkenes is a powerful strategy for preparing complex derivatives of the this compound family. This process involves the addition of an amine's N-H bond across a double bond, contrary to the regioselectivity predicted by Markovnikov's rule.

A state-of-the-art approach merges photoredox and thiol catalysis to achieve this transformation. nih.govresearchgate.net The reaction is initiated by the single-electron-transfer (SET) oxidation of an α-Cbz-amino-oxy acid, which generates a key electrophilic CbzHN• radical. nih.govresearchgate.net This radical then adds to an unactivated alkene. The resulting carbon-centered radical is subsequently reduced by a thiol cocatalyst, such as thiophenol, which acts as a polarity reversal agent and mediates the final hydrogen atom transfer from a source like water. nih.gov

A significant advantage of this method is its ability to perform deuteroamidation with excellent levels of deuterium (B1214612) incorporation by simply using D₂O as the deuterium source. nih.gov This provides access to β-deuterated Cbz-protected amines. nih.govresearchgate.net The reaction features excellent anti-Markovnikov selectivity and does not require a large excess of the alkene substrate. nih.gov This methodology could be used to synthesize this compound itself or its analogs by starting with a corresponding vinylcyclopentane (B1346689) derivative.

Once the this compound core is assembled, post-functionalization strategies can be employed to introduce further complexity onto the carbon framework. These methods often use the existing amine functionality to direct reactivity to specific C-H bonds on the carbon chain. cam.ac.uk

Several conceptual strategies are applicable for modifying the cyclopentylmethyl moiety:

Transition Metal-Catalyzed Cyclometallation: This approach involves the use of a transition metal catalyst (e.g., palladium, rhodium, or iridium) that coordinates to the amine or a derivative thereof. This coordination directs the catalyst to activate a nearby C-H bond on the cyclopentyl or methyl group through a cyclometalated intermediate. This activated position can then be functionalized by coupling with various partners.

Radical Generation on the Carbon Chain: A prominent example is the Hofmann-Löffler-Freytag reaction, where a nitrogen-centered radical, generated from an N-haloamine derivative, intramolecularly abstracts a hydrogen atom from a δ-carbon position. This generates a carbon-centered radical on the chain, which can then be trapped or further functionalized. This strategy allows for targeted functionalization at a position remote from the amine.

Carbenoid Insertion: This method involves the generation of a carbene or carbenoid species that can insert into C-H bonds on the carbon skeleton. The selectivity of this insertion can sometimes be directed by the proximate amine functionality. cam.ac.uk

These strategies represent powerful tools for the late-stage functionalization of amine-containing molecules, enabling the synthesis of diverse analogs from a common this compound precursor. cam.ac.uk

Stereochemical Aspects in the Synthesis and Reactions of N Cbz Cyclopentylmethylamine Analogs

Chiral Synthesis of Cyclopentyl Amines and N-Cbz Derivatives

The synthesis of enantiomerically pure cyclopentyl amines and their N-Cbz derivatives is of great importance. Several strategies have been developed to achieve this, including asymmetric radical cyclizations, the use of the chiral pool and chiral auxiliaries, and enantioselective catalysis.

Asymmetric radical cyclizations have emerged as a powerful tool for the construction of chiral carbocyclic systems, including cyclopentane (B165970) rings. These reactions involve the formation of a radical species that undergoes an intramolecular cyclization to form the desired ring system. The stereochemistry of the newly formed stereocenter(s) can be controlled by using a chiral catalyst or by incorporating a chiral auxiliary into the substrate.

For instance, the cyclization of axially chiral carbamates, including Cbz derivatives, can proceed with a high degree of chirality transfer from the N-Ar axis to the newly formed stereocenter in the cyclized product elsevierpure.com. While this specific example leads to dihydroindoles, the principle of transferring chirality from a predefined element to a new stereocenter during a radical cyclization is a key concept applicable to the synthesis of chiral cyclopentylamines. The use of Co(II)-based metalloradical catalysis with D2-symmetric chiral amidoporphyrin ligands has been shown to be effective in asymmetric radical cyclopropanations, and similar strategies could potentially be adapted for 5-exo-trig radical cyclizations to form chiral cyclopentanes with excellent enantioselectivity nih.gov.

| Precursor Type | Cyclization Method | Stereocontrol | Product Type | Reference |

| Axially chiral carbamates (including Cbz) | Radical cyclization | High chirality transfer | Substituted dihydroindoles | elsevierpure.com |

| α-heteroaryldiazomethanes | Co(II)-catalyzed radical cyclopropanation | Excellent enantioselectivity | Chiral heteroaryl cyclopropanes | nih.gov |

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules, including N-Cbz-cyclopentylmethylamine analogs. For example, amino acids like phenylalanine can be used to synthesize chiral building blocks where the stereocenter from the amino acid is incorporated into the final product nih.govsemanticscholar.org. Similarly, carbohydrates offer a rich source of stereocenters and functional groups that can be manipulated to form chiral cyclopentane rings scripps.edu.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis, including alkylation and aldol (B89426) reactions, to set the absolute stereochemistry of new stereocenters wikipedia.org. For the synthesis of this compound analogs, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as a cyclization or an alkylation. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing high diastereoselectivities nih.gov. A D-glucose-derived chiral auxiliary has been used in an enantioselective synthesis of cross-conjugated cyclopentenones, demonstrating the utility of carbohydrate-derived auxiliaries in cyclopentane synthesis nih.gov.

| Approach | Starting Material/Auxiliary | Key Transformation | Product Feature | References |

| Chiral Pool | Amino Acids (e.g., Phenylalanine) | C-H bond functionalization | Chiral non-natural amino acids | nih.govsemanticscholar.org |

| Chiral Pool | Carbohydrates | Multi-step synthesis | Chiral building blocks | scripps.edu |

| Chiral Auxiliary | Oxazolidinones | Asymmetric alkylation, aldol reactions | Controlled stereocenter formation | wikipedia.org |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity | nih.gov |

| Chiral Auxiliary | D-glucose derivative | Cyclopentenone formation | Enantioselective synthesis | nih.gov |

Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach avoids the need for stoichiometric amounts of chiral reagents or auxiliaries. Various catalytic systems have been developed for the enantioselective synthesis of cyclopentane derivatives.

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. Chiral NHCs can catalyze the enantioselective synthesis of planar-chiral cyclophanes through dynamic kinetic resolution, showcasing their ability to control complex stereochemistry nih.gov. While not directly applied to this compound, the principles of NHC catalysis could be adapted for the asymmetric synthesis of cyclopentylamines. Biocatalysis, using enzymes, also offers a highly selective method for the synthesis of chiral amines. Engineered variants of myoglobin (B1173299) have been used for the asymmetric N-H carbene insertion of aromatic amines, providing a biocatalytic route to chiral amines with high enantioselectivity rochester.edu. Copper-catalyzed dearomative cyclization of indole-diynes has been shown to produce a range of chiral cyclopropane-fused polycyclic N-heterocycles with excellent enantio- and diastereoselectivities, demonstrating the power of transition metal catalysis in creating chiral carbocycles nih.gov.

| Catalyst Type | Reaction Type | Key Feature | Product Type | References |

| Chiral N-Heterocyclic Carbene (NHC) | Dynamic Kinetic Resolution | Asymmetric construction of planar chirality | Planar-chiral macrocycles | nih.gov |

| Engineered Myoglobin | N-H Carbene Insertion | Biocatalytic asymmetric synthesis | Chiral substituted aryl amines | rochester.edu |

| Chiral Copper Complex | Dearomative Cyclopropanation | Remote stereocontrol | Chiral cyclopropane-fused N-heterocycles | nih.gov |

Diastereoselectivity in Cyclization Reactions

When a cyclization reaction leads to the formation of multiple stereocenters, the relative stereochemistry between these centers, or diastereoselectivity, becomes a critical consideration. The diastereoselectivity of such reactions is often influenced by the geometry of the transition state, which can be controlled by steric and electronic factors of the substrate and reagents.

In the context of synthesizing substituted this compound analogs, diastereoselective cyclization reactions are crucial for establishing the desired relative stereochemistry of the substituents on the cyclopentane ring. For example, diastereoselective radical cyclization reactions have been used in the synthesis of alkaloids, where the stereochemistry of the product is controlled by the conformation of the radical intermediate researchgate.net. The formation of a cis-fused cyclopenta-pyridazinone via a directed 5-exo radical cyclization demonstrates high diastereoselectivity, which is attributed to the rigid scaffold of the starting material researchgate.net. The stereocontrolled cyclization of inherently chiral medium-sized rings, while not cyclopentanes, highlights the importance of substrate preorganization in achieving high levels of stereocontrol in cyclization reactions chemrxiv.orgchemrxiv.org.

| Reaction Type | Key Feature | Diastereoselectivity Control | Product Stereochemistry | References |

| Radical Cyclization | Alkaloid synthesis | Conformation of radical intermediate | High diastereoselectivity | researchgate.net |

| 5-exo Radical Cyclization | Fused ring system | Rigid substrate scaffold | High diastereoselectivity (cis-fused) | researchgate.net |

| Organocatalytic Cyclization | Medium-sized rings | Substrate preorganization | High stereocontrol | chemrxiv.orgchemrxiv.org |

Control of Stereogenic Centers in Multi-Stereocenter Amines

Many biologically active cyclopentylamine (B150401) derivatives contain multiple stereogenic centers. The synthesis of a single, desired stereoisomer from a multitude of possibilities requires precise control over the formation of each stereocenter. This can be achieved through a combination of the strategies discussed above, such as using chiral building blocks, chiral auxiliaries, and stereoselective reactions in a sequential or tandem manner.

The synthesis of polysubstituted chiral cyclopropylamines via a highly enantioselective Cu-catalyzed three-component reaction demonstrates the ability to create multiple stereogenic centers on a small ring with high control rsc.org. Although this example involves a three-membered ring, the principles of multicomponent reactions and enantioselective catalysis are directly applicable to the construction of more complex cyclopentylamines. The synthesis of polysubstituted fused pyrrolidines via a [2 + 2]/[2 + 3] cycloaddition of azomethine ylides also yields products with multiple stereocenters with excellent diastereoselectivity rsc.org. These approaches highlight the power of modern synthetic methods to construct complex, multi-stereocenter molecules in a controlled fashion.

| Method | Key Feature | Stereochemical Outcome | Application | References |

| Cu-catalyzed three-component reaction | Alkenylamination of cyclopropene | Highly enantioselective formation of up to three stereocenters | Synthesis of polysubstituted cyclopropylamines | rsc.org |

| [2 + 2]/[2 + 3] Cycloaddition | Azomethine ylides | Excellent diastereoselectivity | Synthesis of polysubstituted fused pyrrolidines | rsc.org |

Stereospecificity of Reactions

A stereospecific reaction is one in which the stereochemistry of the starting material determines the stereochemistry of the product. This is a highly desirable feature in asymmetric synthesis as it allows for the transfer of existing stereochemical information to a new molecule.

In the context of this compound analogs, if a chiral, enantiomerically pure starting material is used, a stereospecific reaction will yield a chiral, enantiomerically pure product with a predictable stereochemical outcome. An example of a stereospecific process is the asymmetric radical and anionic cyclization of axially chiral carbamates, including Cbz derivatives. In these reactions, the axial chirality of the starting material is transferred with high fidelity to the new stereogenic center in the product elsevierpure.comresearchgate.net. This high level of chirality transfer is a hallmark of a stereospecific reaction. Similarly, stereocontrolled pericyclic and radical cycloaddition reactions of chiral alkenyl diazaborolidines proceed with excellent stereoselection, where the chirality of the diazaborolidine directs the stereochemical outcome of the cycloaddition nih.gov.

| Reaction Type | Starting Material Feature | Stereochemical Outcome | Significance | References |

| Radical and Anionic Cyclizations | Axially chiral carbamates (Cbz) | High transfer of chirality | Predictable stereocontrol | elsevierpure.comresearchgate.net |

| Pericyclic and Radical Cycloadditions | Chiral alkenyl diazaborolidines | Excellent stereoselection | Stereospecific formation of cycloadducts | nih.gov |

Influence of Protecting Groups on Stereoselectivity

The selection of a protecting group for the amine functionality in cyclopentylmethylamine analogs can significantly direct the stereochemical course of subsequent reactions. The benzyloxycarbonyl (Cbz) group, a common amine protecting group, can exert considerable steric and electronic influence, thereby affecting the facial selectivity of reactions on the cyclopentane ring and adjacent stereocenters.

The stereoselectivity of chemical transformations is often governed by the steric bulk of the protecting group, which can hinder the approach of a reagent from one face of the molecule, favoring attack from the less hindered face. In the context of this compound analogs, the bulky Cbz group can influence the conformation of the molecule and direct incoming reagents to the opposite side of the ring. For instance, in reactions such as alkylations, reductions, or cycloadditions involving the cyclopentane core, the Cbz group can dictate the diastereoselectivity of the transformation.

The electronic properties of the protecting group also play a crucial role. While the Cbz group is primarily considered sterically demanding, its electronic nature can influence the reactivity of nearby functional groups. However, in many synthetic strategies, other protecting groups are employed in concert with the Cbz group to achieve the desired stereochemical control. The interplay between different protecting groups on a multifunctional cyclopentane scaffold is a key consideration in complex total synthesis.

The table below illustrates how different protecting groups, including the Cbz group, can influence the diastereomeric ratio in a hypothetical reduction of a ketone on a cyclopentane ring attached to a protected methylamine (B109427) side chain.

| Protecting Group | Reagent | Diastereomeric Ratio (A:B) |

| N-Cbz | NaBH4 | 85:15 |

| N-Boc | NaBH4 | 80:20 |

| N-Fmoc | NaBH4 | 90:10 |

| N-Tosyl | NaBH4 | 75:25 |

This table presents hypothetical data for illustrative purposes, demonstrating the potential influence of different N-protecting groups on the stereoselectivity of a reduction reaction on a cyclopentylmethylamine analog.

Detailed research findings have shown that in the synthesis of highly substituted cyclopentane core structures, the strategic placement of protecting groups is essential for achieving high stereocontrol. researchgate.net The ability of a protecting group to direct a reaction depends on its size, conformation, and electronic character. For example, in glycosylation chemistry, the choice of protecting groups profoundly influences the stereoselectivity of the glycosidic bond formation, a principle that can be extrapolated to the stereocontrolled synthesis of complex cyclopentanoids. nih.gov

Mechanistic Basis of Stereocontrol (e.g., Intramolecular Hydrogen Bonding)

The mechanistic underpinnings of stereocontrol in the synthesis of this compound analogs often involve subtle non-covalent interactions, such as intramolecular hydrogen bonding. These interactions can pre-organize the substrate into a specific conformation, leading to a highly stereoselective reaction.

Intramolecular hydrogen bonding can occur between a hydrogen bond donor, such as the N-H of a carbamate (B1207046), and a nearby hydrogen bond acceptor, like an oxygen atom in a hydroxyl or carbonyl group on the cyclopentane ring. This interaction can create a rigid, cyclic transition state that favors the formation of one stereoisomer over another.

For instance, in the asymmetric reduction of a ketone on a cyclopentane ring bearing an N-Cbz-methylamine side chain and a hydroxyl group, an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the Cbz group could lock the conformation of the side chain. This conformational rigidity would then expose one face of the ketone to the reducing agent, resulting in a high degree of stereoselectivity.

Computational studies have highlighted the importance of intramolecular hydrogen bonds in promoting kinetically facile and stereoselective reactions in other systems, such as macrocyclic peptide formation. nih.gov These studies demonstrate that such non-covalent interactions can stabilize transition states and control product stereoselectivity. nih.gov While direct research on this compound may be limited, these principles of stereocontrol are broadly applicable in organic synthesis.

The presence of a Cbz group, with its carbonyl oxygen, provides a potential site for such intramolecular interactions. The likelihood and strength of this hydrogen bonding would depend on the specific substitution pattern and stereochemistry of the cyclopentane ring.

The following table outlines the potential for intramolecular hydrogen bonding to influence stereoselectivity in a hypothetical reaction of a substituted this compound analog.

| Substrate Feature | Potential for Intramolecular H-Bonding | Predicted Influence on Stereoselectivity |

| cis-hydroxyl group at C2 | High (with Cbz carbonyl) | Significant increase in diastereoselectivity |

| trans-hydroxyl group at C2 | Low | Minimal influence on stereoselectivity |

| carbonyl group at C3 | Moderate (with N-H of carbamate) | Moderate increase in diastereoselectivity |

This table provides a conceptual framework for how intramolecular hydrogen bonding could influence the stereochemical outcome of reactions on this compound analogs, based on the relative positioning of interacting functional groups.

Ultimately, the stereocontrolled synthesis of complex molecules like this compound analogs relies on a deep understanding of how both steric and electronic factors, including the subtle effects of intramolecular non-covalent interactions, guide the formation of specific stereoisomers. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Biology Research

Use of N-Cbz-Protected Moieties in Peptide and Peptidomimetic Synthesis

The Cbz group was one of the first protecting groups used in peptide synthesis and remains highly relevant today. figshare.com It is employed to temporarily block the N-terminus of an amino acid, allowing its carboxyl group to be coupled with the N-terminus of another amino acid to form a peptide bond without uncontrolled polymerization. organic-chemistry.orgbeilstein-journals.org

The Cbz group is stable under both acidic and basic conditions typically used in peptide synthesis, and it can be removed cleanly by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with strong acids like hydrogen bromide in acetic acid. figshare.comorganic-chemistry.org This reliability makes N-Cbz protected amino acids, and by extension other N-Cbz amines, foundational reagents in this field. researchgate.net

In the area of peptidomimetics—molecules that mimic the structure and function of peptides—N-Cbz protected intermediates are crucial for building novel scaffolds. For instance, the synthesis of a bicyclic peptidomimetic, an octahydropyrazino[1,2-a]pyrimidin-6-one derivative, was achieved using a Cbz-protected intermediate. nih.gov The Cbz group was used to protect a secondary amine during a key acid-catalyzed cyclization step, and was later removed by hydrogenation to yield the final product. nih.gov This demonstrates how the principles of Cbz protection, originally developed for linear peptides, are applied to the creation of complex, conformationally constrained structures designed to mimic peptide turns and folds. nih.gov

Research on New Reagents and Catalysts Utilizing N-Cbz Substrates

The widespread use of the Cbz group has spurred research into new, more efficient reagents and catalysts for its introduction and removal, as well as for reactions involving N-Cbz substrates.

Catalysts for N-Cbz Protection and Transformation:

Molecular Iodine: Researchers have found that a catalytic amount of molecular iodine in methanol (B129727) can efficiently protect various amines with benzyl (B1604629) chloroformate (Cbz-Cl) at room temperature, offering a mild alternative to traditional base-induced methods.

Lanthanum(III) Nitrate: This catalyst enables the chemoselective N-benzyloxycarbonylation of amines under solvent-free conditions. rsc.org

Calcium Iodide (CaI₂): A novel method uses catalytic CaI₂ for the direct synthesis of asymmetrical ureas from N-Cbz-protected amines.

Heterogeneous Catalysts: A mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-Cbz groups, offering an easily removable and reusable catalyst option. figshare.com

Biocatalysis: There is growing interest in using enzymes ("deprotectases") for protecting group manipulations under environmentally benign conditions. Researchers are exploring biocatalysts, such as the Sphingomonas Cbz-ase (an amidohydrolase), to selectively remove the Cbz group from various substrates. rsc.org Such enzymatic methods offer high selectivity and operate under mild conditions, avoiding the harsh reagents often used in traditional chemistry. Multi-enzyme cascades are being designed to perform one-pot deprotections of molecules with multiple protecting groups. rsc.org

Development of Novel Synthetic Methodologies Inspired by N-Cbz Amine Reactivity

The predictable reactivity of N-Cbz protected amines has inspired the development of novel synthetic methods that streamline the construction of important functional groups like amides and ureas. A significant advancement is the creation of one-pot procedures that reduce reaction time, cost, and waste compared to traditional multi-step approaches. organic-chemistry.org

One such methodology involves the in situ generation of isocyanate intermediates from N-Cbz-protected amines. rsc.orgorganic-chemistry.org Using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), the N-Cbz amine is converted into a highly reactive isocyanate. rsc.orgorganic-chemistry.org This intermediate can then be immediately trapped with various nucleophiles in the same reaction vessel.

Amide Synthesis: Reaction of the in situ-generated isocyanate with a Grignard reagent yields a variety of amides in high yields under mild conditions. rsc.orgorganic-chemistry.org

Urea (B33335), Carbamate (B1207046), and Thiocarbamate Synthesis: Reacting the isocyanate intermediate with amines, alcohols, or thiols provides rapid access to unsymmetrical ureas, carbamates, and thiocarbamates, respectively.

These one-pot transformations, which convert a stable, protected amine directly into a different functional group, represent a significant improvement in synthetic efficiency and are readily applicable to general organic synthesis. rsc.orgorganic-chemistry.org

Q & A

Q. How should researchers address conflicting literature data on the stability of this compound under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.